molecular formula C13H18BBrN2O3 B12950664 N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

Cat. No.: B12950664
M. Wt: 341.01 g/mol
InChI Key: YMUXQXIKGSJMFF-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide: is an organic compound with significant applications in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a bromine atom, a pyridine ring, and a dioxaborolane group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position.

    Borylation: The brominated pyridine is then subjected to a borylation reaction using pinacolborane in the presence of a palladium catalyst. This step introduces the dioxaborolane group.

    Acetylation: Finally, the borylated pyridine is acetylated to form the desired compound.

The reaction conditions for these steps typically involve the use of organic solvents such as dioxane and the presence of catalysts like palladium chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo coupling reactions makes it valuable in the construction of biaryl compounds and other structures.

Biology and Medicine

In biology and medicine, N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is used in the development of pharmaceuticals. It serves as a building block for the synthesis of drugs targeting various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the creation of materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide involves its interaction with molecular targets through its functional groups. The bromine atom and dioxaborolane group facilitate binding to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, N-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions. Its ability to participate in both substitution and coupling reactions makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H18BBrN2O3

Molecular Weight

341.01 g/mol

IUPAC Name

N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide

InChI

InChI=1S/C13H18BBrN2O3/c1-8(18)17-11-10(15)6-9(7-16-11)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3,(H,16,17,18)

InChI Key

YMUXQXIKGSJMFF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)C)Br

Origin of Product

United States

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